molecular formula C16H13Cl2N3S2 B3036472 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 344269-75-6

5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3036472
CAS No.: 344269-75-6
M. Wt: 382.3 g/mol
InChI Key: ZHTQOJVKTLITCV-UHFFFAOYSA-N
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Description

5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound of significant interest in medicinal chemistry research, primarily investigated for its potent biological activity. This molecule has been identified as a highly effective inhibitor of soluble epoxide hydrolase (sEH) [https://pubmed.ncbi.nlm.nih.gov/20879776/]. sEH is a key enzyme that metabolizes anti-inflammatory and vasoprotective epoxyeicosatrienoic acids (EETs); therefore, inhibiting sEH elevates EET levels, presenting a promising therapeutic strategy for managing hypertension, inflammation, neuropathic pain, and other related conditions. The compound's unique structure, featuring a 1,2,4-triazole core substituted with a sulfanyl methyl group and a 2,6-dichlorobenzyl moiety, is critical for its strong binding affinity and inhibitory potency. Researchers utilize this high-purity compound as a critical pharmacological tool to study the sEH pathway in vitro and in animal models, to explore the pathophysiology of cardiovascular and inflammatory diseases, and to serve as a reference standard in the development of novel sEH-targeted therapeutics. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3S2/c17-13-7-4-8-14(18)12(13)9-23-10-15-19-20-16(22)21(15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTQOJVKTLITCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801120457
Record name 5-[[[(2,6-Dichlorophenyl)methyl]thio]methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344269-75-6
Record name 5-[[[(2,6-Dichlorophenyl)methyl]thio]methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344269-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[[(2,6-Dichlorophenyl)methyl]thio]methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dichlorobenzyl chloride with sodium sulfide to form 2,6-dichlorobenzyl sulfide. This intermediate is then reacted with 4-phenyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors for metals

Mechanism of Action

The mechanism of action of 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of essential cellular components in bacteria and fungi .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Triazole Derivatives

Compound Name Substituents at Position 5 Substituents at Position 4 Key Functional Groups
5-{[(2,6-Dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol (2,6-Dichlorobenzyl)sulfanylmethyl Phenyl Thiol (-SH)
5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 4-Chlorophenoxymethyl Phenyl Thiol (-SH)
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3-thione 4-(Phenylsulfonyl)phenyl 2,4-Difluorophenyl Thione (-C=S)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5-Methyl-1H-pyrazol-3-yl Phenyl Thiol (-SH)
  • Electronic Effects: The 2,6-dichlorobenzyl group in the target compound is strongly electron-withdrawing due to chlorine atoms, which may enhance stability against oxidative degradation compared to 4-chlorophenoxymethyl (moderately electron-withdrawing) .
  • Compounds with phenylsulfonyl groups (e.g., ) exhibit higher polarity due to the sulfonyl moiety, which may improve solubility in polar solvents.

Antioxidant Activity :

  • Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit moderate DPPH radical scavenging (IC50 ~50–100 μM) due to the thiol group’s redox activity . The 2,6-dichlorobenzyl analog may show enhanced activity due to chlorine’s inductive effects stabilizing radical intermediates.

Drug-Likeness :

  • 2,6-Dichlorobenzyl derivatives likely exhibit favorable ADME profiles, with moderate molecular weight (~450 g/mol) and lipophilicity aligning with Lipinski’s rules. In contrast, phenylsulfonyl -containing analogs (e.g., ) may face challenges in blood-brain barrier penetration due to higher polarity .

Biological Activity

5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a synthetic compound that has attracted attention for its potential biological activities. Its unique structure, featuring a triazole ring and a dichlorobenzyl sulfanyl moiety, positions it as a candidate in various therapeutic applications, particularly in antimicrobial and anticancer research.

Basic Information

  • IUPAC Name : 3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
  • Molecular Formula : C16H13Cl2N3S2
  • Molecular Weight : 382.33 g/mol
  • CAS Number : 344269-75-6

Antimicrobial Properties

Research indicates that 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial activity against various bacterial strains.

Key Findings:

  • Antibacterial Activity : In studies involving derivatives of triazoles, compounds similar to this one demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed Minimum Inhibitory Concentration (MIC) values comparable to or lower than standard antibiotics like ciprofloxacin and vancomycin .
    Bacterial StrainMIC (µg/mL)Reference
    Staphylococcus aureus0.25 - 2
    Escherichia coli0.25 - 3
    Bacillus subtilis0.25 - 1
  • Mechanism of Action : The compound likely inhibits bacterial growth by interfering with essential cellular processes such as DNA replication and protein synthesis. Molecular docking studies suggest that the triazole ring acts as a bioisostere to carboxylic acid groups in target enzymes .

Antifungal Activity

The compound has also shown potential antifungal properties. Research indicates that triazole derivatives are effective against various fungal pathogens, making them candidates for further development in antifungal therapies .

Anticancer Potential

Emerging studies suggest that the compound may have anticancer properties due to its ability to target specific molecular pathways involved in cancer cell proliferation. The presence of the triazole moiety is crucial as it enhances interaction with biological targets associated with cancer growth .

Study on Antimicrobial Efficacy

A comparative study evaluated the antibacterial effects of various triazole derivatives against resistant strains of bacteria. The results indicated that certain modifications on the phenyl ring significantly enhanced the antibacterial activity of the compounds tested .

Synthesis and Biological Evaluation

The synthesis of 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol involved multi-step reactions starting from commercially available precursors. The synthesized compound was then evaluated for its biological activity through various assays which confirmed its promising antimicrobial and anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

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